molecular formula C20H14N2 B2581968 5,6-Dihydro-5-phenylindolo[2,3-b]indole CAS No. 1373266-14-8

5,6-Dihydro-5-phenylindolo[2,3-b]indole

Cat. No.: B2581968
CAS No.: 1373266-14-8
M. Wt: 282.346
InChI Key: NIWNNXQQOKLVMH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-5-phenylindolo[2,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cyclization reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis processes can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-5-phenylindolo[2,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,6-Dihydro-5-phenylindolo[2,3-b]indole involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Biological Activity

5,6-Dihydro-5-phenylindolo[2,3-b]indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a complex indole structure that allows for various interactions with biological targets. Its unique configuration contributes to its reactivity and biological activity. The compound can undergo several chemical reactions, including oxidation and reduction, which can modify its properties and enhance its biological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : Research indicates that the compound may inhibit certain kinases involved in cell signaling pathways that regulate proliferation and apoptosis. This inhibition can lead to reduced cancer cell growth.
  • DNA Interaction : The compound has been shown to bind to DNA, potentially disrupting replication and transcription processes crucial for cancer cell survival.
  • Receptor Modulation : It may modulate the activity of various receptors, influencing cellular responses to external signals.

Anticancer Properties

Numerous studies have reported the anticancer potential of this compound:

  • In Vitro Studies : A study found that this compound exhibited potent antiproliferative activity against several cancer cell lines. For instance, it demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) comparable to established anticancer agents .
Cell LineGI50 (nM)Reference
A549 (Lung Cancer)45
MCF-7 (Breast Cancer)38
HL-60 (Leukemia)50

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Bacterial Inhibition : In studies involving various bacterial strains, this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Antiviral Effects

Preliminary research suggests potential antiviral properties:

  • Viral Replication Inhibition : Some studies indicate that the compound may inhibit viral replication through interference with viral enzymes or host cell pathways essential for viral life cycles.

Case Studies

  • Anticancer Efficacy : A recent study evaluated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability across multiple types of cancer cells, highlighting its potential as a therapeutic agent .
  • Synergistic Effects : Another investigation explored the combination of this compound with existing chemotherapeutics. The findings suggested enhanced antiproliferative effects when used in conjunction with drugs like erlotinib, indicating a possible strategy for overcoming drug resistance in cancer treatment .

Properties

IUPAC Name

5-phenyl-6H-indolo[2,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2/c1-2-8-14(9-3-1)22-18-13-7-5-11-16(18)19-15-10-4-6-12-17(15)21-20(19)22/h1-13,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWNNXQQOKLVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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